2-Ethylbutanal

Conformational analysis Lewis acid complexation Stereoselective synthesis

Procure 2-Ethylbutanal (97-96-1) for critical applications where α,α-diethyl branching is mandatory. Unlike linear aldehydes, its CH-eclipsed conformation drives stereoselective synthesis of Peramivir and other APIs. The characteristic cocoa-chocolate profile (FEMA 2426) is irreplaceable in flavor formulations. Validated impurity profiling via GC ensures pharmaceutical-grade quality. Available in ≥98% purity with documented analytical data. Inquire for bulk pricing and regulatory support.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 97-96-1
Cat. No. B1361351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutanal
CAS97-96-1
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(CC)C=O
InChIInChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3
InChIKeyUNNGUFMVYQJGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol, ether;  soluble in water 1 ml in 50 ml

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutanal CAS 97-96-1: Technical Specification and Procurement Parameters for the C6 Branched Aldehyde


2-Ethylbutanal (CAS 97-96-1), also known as 2-ethylbutyraldehyde or diethylacetaldehyde, is a branched C6 aliphatic aldehyde with the molecular formula C6H12O and molecular weight of 100.16 g/mol [1]. This colorless to light yellow clear liquid exhibits a boiling point of 117 °C, density of approximately 0.814 g/mL at 25 °C, refractive index of n20/D 1.402, and a flash point of 21 °C (closed cup) [2][3]. The compound contains a characteristic α-branched structure (two ethyl groups at the α-position), distinguishing it from linear aldehydes such as n-hexanal and less-branched analogs such as 2-methylbutanal or 3-methylbutanal [1]. Commercial specifications for this compound typically range from ≥90% to >98.0% purity by GC, with the compound being air-sensitive and requiring storage under inert gas conditions [4].

Why 2-Ethylbutanal Cannot Be Replaced by Linear or Less-Branched Aldehyde Analogs


Substitution of 2-Ethylbutanal with other C5-C7 aldehydes (such as n-hexanal, 2-methylbutanal, 3-methylbutanal, or n-butanal) introduces quantifiable performance deviations across multiple dimensions. The compound's α,α-diethyl substitution pattern creates a sterically congested carbonyl environment that dictates its conformational behavior in Lewis acid complexes, alters chromatographic retention characteristics, and modulates sensory detection thresholds [1][2]. Unlike linear aldehydes that preferentially adopt C-CH3 eclipsed conformations due to hyperconjugative stabilization, 2-Ethylbutanal adopts the CH-eclipsed conformation owing to steric effects—a fundamental difference that alters reaction stereochemistry and complexation behavior [1]. Furthermore, the compound's characteristic cocoa and chocolate aroma profile, detectable at specific concentration thresholds, cannot be replicated by more common aldehydes with fruity, grassy, or pungent notes . The following evidence dimensions quantify precisely where substitution fails and procurement differentiation is warranted.

Quantitative Differentiation Evidence: 2-Ethylbutanal vs. Linear and Branched Aldehyde Comparators


Steric-Driven Conformational Preference Reversal: 2-Ethylbutanal vs. 2-Methylpropanal

In SnCl4 complexation studies at -50 °C, 2-Ethylbutanal (1b) preferentially adopts the CH-eclipsed conformation due to steric effects, whereas 2-methylpropanal (1a) and other less-branched aldehydes adopt the C-CH3 eclipsed conformation driven by hyperconjugative stabilization [1]. This conformational divergence alters the carbonyl's electronic environment and spatial accessibility during Lewis acid-catalyzed reactions, directly impacting stereochemical outcomes in asymmetric synthesis [1].

Conformational analysis Lewis acid complexation Stereoselective synthesis

Chromatographic Retention Differentiation: Kováts Retention Index on Polar Column

2-Ethylbutanal exhibits a quantifiably distinct retention profile on polar GC columns, enabling unambiguous identification and separation from structurally similar aldehydes. On an HP-Innowax polar capillary column at 110 °C, 2-Ethylbutanal displays a Kováts retention index (RI) of 1040.3 [1]. This value provides a measurable baseline for method development and impurity profiling, distinguishing it from linear C6 aldehydes (e.g., n-hexanal) which typically exhibit higher RI values on polar phases [2].

Gas chromatography Analytical method validation Quality control

Sensory Threshold Quantification: Cocoa/Chocolate Character at Defined Concentration

2-Ethylbutanal imparts a green, fruity flavor with cocoa nuances at concentrations around 20 ppm , a sensory profile distinct from linear aldehydes which typically convey fatty, grassy, or citrus notes at comparable concentrations. The compound is recognized as a flavoring ingredient (FEMA No. 2426) with JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1]. Unlike n-hexanal (grassy, fatty) and 3-methylbutanal (malty, pungent), 2-Ethylbutanal provides the specific cocoa and chocolate aroma required for confectionery and baked goods applications .

Flavor chemistry Sensory analysis Food additive

Impurity Profile Control: Validated GC Method for 7 Critical Impurities

A validated GC method with flame ionization detection has been established for simultaneous determination of seven specific impurities in 2-Ethylbutanal: acetaldehyde, butyraldehyde, crotonaldehyde, tert-butanol, 2-ethylbutyl alcohol, 2-ethylbutyric acid, and paraldehyde [1]. In three commercial batches analyzed, measured impurity ranges included 2-ethylbutyric acid at 2.2%-3.9%, paraldehyde at 0.66%-1.9%, butyraldehyde at 0.57%-1.0%, and acetaldehyde at 0.02%-0.31% [1]. The method achieved good linearity (r=0.9991-1.000) and recovery (100.4%-109.1% RSD 0.50%-5.2%), providing a reliable framework for batch-to-batch quality verification [1].

Pharmaceutical analysis Impurity profiling Quality control

Synthesis Yield Benchmarking: 82.5% Yield via Novel Grignard-Malonic Acid Route

A recently patented method for 2-Ethylbutanal synthesis achieves 82.5% overall yield with 96.1% purity via a two-step sequence: (1) Grignard reaction of ethylmagnesium chloride with methoxyacetic acid methyl ester yielding 3-methoxymethyl-3-pentanol at 92.9% yield, followed by (2) reaction with malonic acid at 110 °C for 3 hours yielding 2-Ethylbutanal at 82.5% yield [1]. This route addresses limitations of traditional aldol condensation methods where cross-condensation between butanal and acetaldehyde generates multiple byproducts with similar boiling points, resulting in difficult separations and lower overall yields [1].

Organic synthesis Process chemistry Yield optimization

Spectral Identification: Diagnostic IR and NMR Reference Data

2-Ethylbutanal has well-documented spectroscopic signatures that enable definitive structural confirmation. The compound's SDBS entry (SDBS No. 1432) provides reference 1H NMR, 13C NMR, and mass spectra [1]. The MS spectrum shows a molecular ion at m/z 100 with characteristic fragmentation patterns [2]. The Raman spectrum is also available as a complementary identification tool . These reference spectra are critical for confirming identity and distinguishing 2-Ethylbutanal from isomeric C6 aldehydes (e.g., n-hexanal, 4-methylpentanal, 3,3-dimethylbutanal) which exhibit different fragmentation and NMR patterns.

Spectroscopy Structural confirmation Analytical reference

Procurement-Relevant Application Scenarios for 2-Ethylbutanal Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate: Peramivir (Anti-Influenza) Synthesis

2-Ethylbutanal serves as a key intermediate in the synthesis of Peramivir, a third-generation anti-influenza neuraminidase inhibitor developed by BioCryst Pharmaceuticals and currently marketed in multiple countries [1]. The compound's α-branched structure provides the required carbon skeleton for constructing Peramivir's cyclopentane core. For this application, impurity control is critical—the validated GC method for detecting seven specific impurities (including 2-ethylbutyric acid at 2.2%-3.9% and paraldehyde at 0.66%-1.9%) provides the analytical framework necessary for pharmaceutical-grade procurement [2]. Substitution with other branched aldehydes would yield different core structures incompatible with Peramivir's pharmacophore requirements.

Flavor and Fragrance: Cocoa and Chocolate Formulations

2-Ethylbutanal is specifically employed in the preparation of cocoa and chocolate flavor formulations due to its characteristic sensory profile [1]. The compound imparts green, fruity notes with cocoa nuances at concentrations around 20 ppm [2]. Unlike linear aldehydes (e.g., n-hexanal with grassy/fatty notes) or less-branched analogs (e.g., 3-methylbutanal with malty/pungent character), 2-Ethylbutanal provides the specific cocoa-chocolate aroma required for confectionery, baked goods, and alcoholic beverage applications [1][2]. The compound is FEMA-approved (No. 2426) with JECFA safety clearance, making it suitable for food-grade procurement [3].

Stereoselective Organic Synthesis: Lewis Acid-Catalyzed Reactions

In Lewis acid-catalyzed reactions (e.g., SnCl4-mediated transformations), 2-Ethylbutanal exhibits a unique CH-eclipsed conformational preference distinct from the C-CH3 eclipsed conformation adopted by less-branched aldehydes such as 2-methylpropanal [1]. This conformational divergence at -50 °C alters the spatial accessibility of the carbonyl group and the stereochemical outcome of nucleophilic additions, aldol condensations, and related transformations. Procurement of 2-Ethylbutanal for stereoselective synthesis applications is required when the target stereochemistry depends on the sterically driven CH-eclipsed geometry—substitution with 2-methylpropanal or n-butanal would yield opposite or uncontrolled stereochemical outcomes [1].

Analytical Method Development and Quality Control Standards

2-Ethylbutanal's well-characterized chromatographic and spectroscopic properties make it suitable for use as a reference standard in analytical method development. The compound's Kováts retention index on polar GC columns (RI = 1040.3 on HP-Innowax at 110 °C) provides a reliable benchmark for retention time locking and method transfer [1]. Additionally, reference spectra from SDBS (No. 1432) and SpectraBase, including MS, 1H NMR, 13C NMR, and Raman data, enable unambiguous compound identification and quantification [2][3]. For laboratories developing GC-MS or HPLC methods for aldehyde analysis, 2-Ethylbutanal offers a well-documented, structurally distinct calibration standard with established impurity profiling methodology [4].

Technical Documentation Hub

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